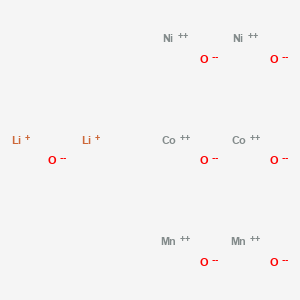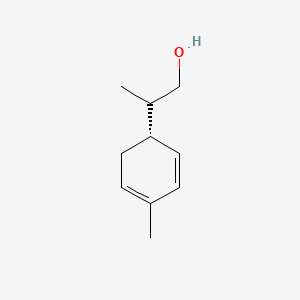
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol is a chiral organic compound with a unique structure that includes a cyclohexadiene ring and a propanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the selective oxidation of propylene to form propan-1-ol, which can then be further functionalized to introduce the cyclohexadiene ring . This process often employs silver- and gold-based catalysts supported on metal oxides, such as SrFeO3-δ, under specific temperature conditions (260-300°C) to achieve high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical looping approaches, where catalysts are used in a packed bed reactor to facilitate the oxidation of propylene . The catalysts are periodically re-oxidized with air to maintain their activity, ensuring a continuous production process .
化学反応の分析
Types of Reactions
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different alcohols or hydrocarbons, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution, typically in a reflux setup.
Reduction: Various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under controlled conditions.
Major Products Formed
Oxidation: Propanal and propanoic acid.
Reduction: Different alcohols or hydrocarbons.
Substitution: Alkyl halides.
科学的研究の応用
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Propan-1-ol: A primary alcohol with a simpler structure and different chemical properties.
Propan-2-ol: An isomer of propan-1-ol with a secondary alcohol group.
Cyclohexanol: A cyclic alcohol with a structure similar to the cyclohexadiene ring in 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a cyclohexadiene ring and a propanol side chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC名 |
2-[(1S)-4-methylcyclohexa-2,4-dien-1-yl]propan-1-ol |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-5,9-11H,6-7H2,1-2H3/t9?,10-/m1/s1 |
InChIキー |
DBERZDFDAKEFPP-QVDQXJPCSA-N |
異性体SMILES |
CC1=CC[C@@H](C=C1)C(C)CO |
正規SMILES |
CC1=CCC(C=C1)C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



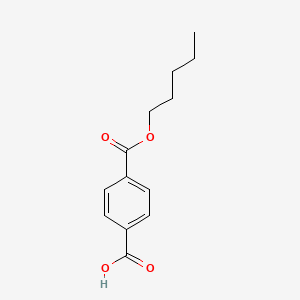
![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
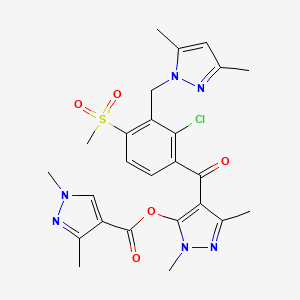
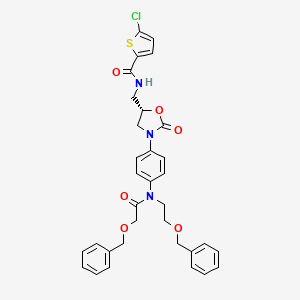
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)
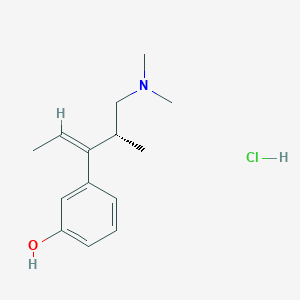
![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)

![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
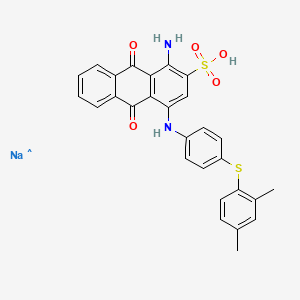
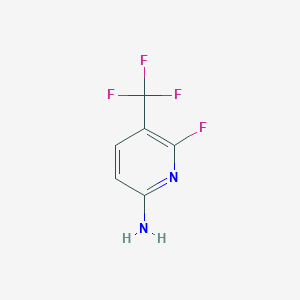
![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
